11-(Tritylthio)undecanoic acid

Übersicht

Beschreibung

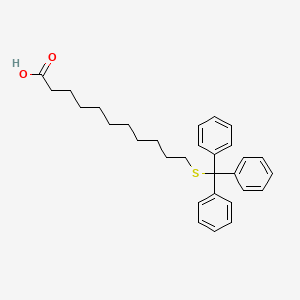

11-(Tritylthio)undecanoic acid is an organic compound characterized by the presence of a tritylthio group attached to an undecanoic acid chain. This compound is notable for its unique structural features, which make it a valuable candidate for various scientific and industrial applications.

Wirkmechanismus

Target of Action

The primary target of 11-(Tritylthio)undecanoic acid It is known that undecanoic acid, a related compound, has antifungal effects . It modulates fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .

Mode of Action

The exact mode of action of This compound Undecanoic acid, a related compound, is known to have profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing .

Biochemical Pathways

The specific biochemical pathways affected by This compound Undecanoic acid, a related compound, is known to modulate fungal metabolism .

Pharmacokinetics

The ADME properties of This compound Testosterone undecanoate, a related compound, is known to have a considerably better pharmacokinetic profile . After two initial injections with a 6-week interval, the future intervals between injections are usually 12 weeks .

Result of Action

The molecular and cellular effects of This compound Undecanoic acid, a related compound, is known to elicit profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, pathogenesis, and even mrna processing .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound can be used as a surface-active agent for surface treatment . Its molecular structure contains a thiol group and a carboxyl group, which gives it good surface activity, improving wettability and dispersibility .

Biochemische Analyse

Biochemical Properties

The compound plays a role in biochemical reactions, particularly due to its thiol group . It can react with other molecules, such as amino acids or proteins, for protein modification or specific biomolecule modification

Cellular Effects

It is known that undecanoic acid, a related compound, has profound effects on pivotal processes in the cell wall, membrane assembly, lipid metabolism, and pathogenesis .

Molecular Mechanism

Undecanoic acid is known to modulate fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .

Metabolic Pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Tritylthio)undecanoic acid typically involves the reaction of undecanoic acid with tritylthiol in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Anhydrous toluene or dichloromethane

Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride

Temperature: Reflux conditions (80-110°C)

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 11-(Tritylthio)undecanoic acid can undergo various chemical reactions, including:

Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tritylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Sulfoxides or sulfones

Reduction: 11-(Tritylthio)undecanol

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

11-(Tritylthio)undecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Utilized in the development of novel materials and surface modification agents.

Vergleich Mit ähnlichen Verbindungen

Undecanoic acid: A simpler analog without the tritylthio group.

11-Mercaptoundecanoic acid: Contains a mercapto group instead of a tritylthio group.

11-Aminoundecanoic acid: Features an amino group, used in the production of nylon-11.

Uniqueness: 11-(Tritylthio)undecanoic acid is unique due to the presence of the bulky tritylthio group, which imparts distinct chemical and physical properties. This makes it more versatile in applications requiring specific steric and electronic characteristics.

Eigenschaften

IUPAC Name |

11-tritylsulfanylundecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O2S/c31-29(32)24-16-5-3-1-2-4-6-17-25-33-30(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23H,1-6,16-17,24-25H2,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSYGKLZPQMABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.